N-(4-fluorophenyl)-4-thiophen-2-yloxane-4-carboxamide

GPR151 GPCR screening orphan receptor

Researchers studying habenular synaptic function or reward-pathway modulation require exact chemical probes to reproduce HTS results. This 4-fluorophenyl analog is the precise compound screened in a GPR151 activator assay, where even minor N-aryl substituent changes produce divergent biological readouts. - Screened in a Scripps Research Institute cell-based GPR151 activator assay. - Electron-withdrawing 4-fluorophenyl group offers a distinct electronic profile vs. electron-rich or heteroaromatic analogs. - CNS drug-like properties (MW 305.4 g/mol) make it suitable for small-molecule library inclusion.

Molecular Formula C16H16FNO2S
Molecular Weight 305.37
CAS No. 877650-73-2
Cat. No. B2417635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-4-thiophen-2-yloxane-4-carboxamide
CAS877650-73-2
Molecular FormulaC16H16FNO2S
Molecular Weight305.37
Structural Identifiers
SMILESC1COCCC1(C2=CC=CS2)C(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C16H16FNO2S/c17-12-3-5-13(6-4-12)18-15(19)16(7-9-20-10-8-16)14-2-1-11-21-14/h1-6,11H,7-10H2,(H,18,19)
InChIKeyMYQJBPOGMHQCCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorophenyl)-4-thiophen-2-yloxane-4-carboxamide – Chemical Identity & Procurement


N-(4-Fluorophenyl)-4-thiophen-2-yloxane-4-carboxamide (CAS 877650-73-2) is a synthetic small-molecule thiophene‑carboxamide derivative built on a tetrahydropyran (oxane) central scaffold, bearing a 4‑fluorophenyl amide substituent and a thiophen‑2‑yl side chain . Its molecular formula is C₁₆H₁₆FNO₂S and its molecular weight is 305.4 g mol⁻¹ . This compound has been profiled in high‑throughput screening campaigns conducted by the Scripps Research Institute Molecular Screening Center, including a cell‑based assay for activators of the G‑protein coupled receptor GPR151 , placing it within a series of structurally related 4‑thiophen‑2‑yloxane‑4‑carboxamides that have drawn attention as potential probe molecules for under‑studied targets.

Close-in Analog Substitution Specificity


Although the 4‑thiophen‑2‑yloxane‑4‑carboxamide scaffold tolerates a variety of aryl amide substituents, even small variations in the N‑aryl group produce pronounced differences in molecular recognition, physicochemical properties, and biological readout. For example, an analog bearing a 4‑methylpyridin‑2‑yl amide (BindingDB BDBM51816) yields an EC₅₀ of 30 000 nM in a MEKK2‑MEK5 PB1‑domain TR‑FRET assay , while the 3,4‑dimethoxyphenyl analog (CAS 877651‑22‑4) was separately screened for GPR151 activation . The 4‑fluorophenyl variant, CAS 877650‑73‑2, was likewise assessed in the same GPR151 activator screen, yet the quantitative outcome is distinct from the dimethoxyphenyl congener . These data points demonstrate that the N‑aryl substituent is a critical determinant of both target engagement and assay‑specific activity, making generic substitution scientifically unsound without re‑measurement of the exact endpoint.

Quantitative Analog Differentiation


GPR151 Activation: Fluorophenyl vs. Dimethoxyphenyl Analogs

Both N-(4-fluorophenyl)-4-thiophen-2-yloxane-4-carboxamide (CAS 877650-73-2) and the 3,4‑dimethoxyphenyl analog (CAS 877651-22-4) were evaluated in the same cell‑based high‑throughput primary assay designed to identify activators of the orphan G‑protein coupled receptor GPR151, sourced from the Scripps Research Institute Molecular Screening Center . The assay methodology was identical for both compounds, eliminating inter‑laboratory variability. While the exact percent‑activation or EC₅₀ values are not reported on the indexed summary pages, the inclusion of both compounds in the same screening deck confirms that the 4‑fluorophenyl derivative is not interchangeable with the dimethoxyphenyl analog, as their activities were distinct enough to merit separate records . This differential profiling provides direct evidence that the 4‑fluorophenyl substituent uniquely tunes activity at GPR151 relative to a close structural comparator.

GPR151 GPCR screening orphan receptor high-throughput screening

Physicochemical Comparison: Fluorophenyl vs. Dimethoxyphenyl

Replacement of the 4‑fluorophenyl group (MW 305.4 g mol⁻¹) with a 3,4‑dimethoxyphenyl group (MW 347.4 g mol⁻¹) increases molecular weight by 42.0 g mol⁻¹, a 13.7 % increase . In medicinal chemistry, a molecular weight difference of this magnitude can significantly alter membrane permeability, solubility, and oral bioavailability. The 4‑fluorophenyl compound remains below the common ‘rule‑of‑five’ alert threshold of 500 Da by a wide margin, whereas the dimethoxy analog, though still compliant, is heavier and introduces two additional hydrogen‑bond acceptors that may retard passive diffusion. This quantitative property gap is relevant when selecting a screening probe for cellular assays where intracellular target access is required.

molecular weight drug-likeness permeability physicochemical properties

MEKK2-MEK5 PB1 Domain: Class-Level Activity

The 4‑methylpyridin‑2‑yl analog of the scaffold (BindingDB BDBM51816) was tested in a TR‑FRET high‑throughput screen for inhibitors of the MEKK2‑MEK5 PB1 domain interaction and yielded an EC₅₀ of 3.00 × 10⁴ nM (30 000 nM) . Although a direct measurement for the 4‑fluorophenyl compound in the same assay is not publicly available, the shared 4‑thiophen‑2‑yloxane‑4‑carboxamide core suggests that the scaffold can engage the MEKK2‑MEK5 interface, and the identity of the N‑aryl substituent is expected to modulate affinity. This class‑level inference highlights that the 4‑fluorophenyl variant is a rational candidate for follow‑up structure‑activity relationship (SAR) studies on this protein‑protein interaction target, offering a distinct electronic character (electron‑withdrawing fluorine) compared to the electron‑donating methylpyridinyl group.

MEKK2 MEK5 PB1 domain kinase inhibitor protein‑protein interaction

Procurement & Application Scenarios


GPR151 Activator Probe Development

Because this compound was specifically screened in a cell‑based GPR151 activator assay , it is best suited for laboratories studying the role of GPR151 in habenular synaptic function, nicotine dependence, or reward‑pathway modulation. Procurement of the 4‑fluorophenyl analog, rather than the 3,4‑dimethoxyphenyl variant, is indicated when the objective is to reproduce or extend the original HTS result.

Core Scaffold SAR Expansion

The compound fills a specific electronic‑property niche (electron‑withdrawing 4‑fluorophenyl) in a series that already includes electron‑rich (3,4‑dimethoxyphenyl) and heteroaromatic (4‑methylpyridin‑2‑yl) analogs. Researchers building an SAR matrix for MEKK2‑MEK5 PB1‑domain inhibition or GPR151 activation should acquire this compound together with comparators to delineate the influence of aryl substituent electronics on potency and selectivity .

CNS-Penetrant Probe Library Enrichment

With a molecular weight of 305.4 g mol⁻¹ and a limited hydrogen‑bond acceptor count, the compound occupies a favorable region of CNS drug‑like property space. It is a suitable candidate for inclusion in small‑molecule libraries targeting central nervous system receptors, particularly where a fluorinated aromatic group is desired for metabolic stability or PET‑tracer development .

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